5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

PIM kinase Biochemical selectivity ATP-competitive inhibitor

5-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a brominated heterocyclic carboxamide that belongs to the thiazole-pyridine carboxamide family of pan-PIM kinase inhibitors. Its structure incorporates a 5-bromo substituent on the pyridine ring, a feature that distinguishes it from earlier-generation analogs and that is specifically claimed within the Incyte Corporation patent portfolio targeting PIM1, PIM2, and PIM3 for oncology applications.

Molecular Formula C15H10BrN3OS
Molecular Weight 360.2 g/mol
Cat. No. B3583317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Molecular FormulaC15H10BrN3OS
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C15H10BrN3OS/c16-12-6-11(7-17-8-12)14(20)19-15-18-13(9-21-15)10-4-2-1-3-5-10/h1-9H,(H,18,19,20)
InChIKeyIPWPNXGYEBUPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification Guide: 5-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide as a PIM Kinase Probe Scaffold


5-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a brominated heterocyclic carboxamide that belongs to the thiazole-pyridine carboxamide family of pan-PIM kinase inhibitors [1]. Its structure incorporates a 5-bromo substituent on the pyridine ring, a feature that distinguishes it from earlier-generation analogs and that is specifically claimed within the Incyte Corporation patent portfolio targeting PIM1, PIM2, and PIM3 for oncology applications [1] [2]. The compound is not commercially available as a finished drug but is offered by multiple research chemical suppliers as a reference standard or synthetic intermediate for kinase inhibitor development programs.

Why Generic Substitution Fails for 5-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide in PIM Kinase Studies


Within the thiazole-pyridine carboxamide class, subtle structural modifications—particularly halogen substitution pattern and regioisomer identity—produce large shifts in PIM isoform selectivity and cellular potency that are not predictable from chemical similarity alone [1]. Simply substituting a 5-chloro or 5-fluoro analog, or a regioisomeric 4-pyridyl variant, can lead to loss of the balanced pan-PIM inhibition profile that makes the 5-bromo derivative valuable as a tool compound [1] [2]. The quantitative evidence below demonstrates that the 5-bromo substitution on the pyridine-3-carboxamide scaffold confers distinct biochemical and functional properties that are not replicated by in-class alternatives, making informed, data-driven procurement essential for reproducible kinase research.

Quantitative Differentiation of 5-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide from Closest Analogs


PIM1 vs. PIM2 Biochemical Selectivity Window

The 5-bromo substitution on the pyridine-3-carboxamide scaffold confers a balanced pan-PIM inhibition profile. In the PIM enzyme assay panel disclosed in [1], the 5-bromo analog exhibited PIM1 IC50 of 12 nM and PIM2 IC50 of 38 nM, yielding a PIM2/PIM1 selectivity ratio of approximately 3.2-fold. In contrast, the direct 5-chloro comparator (5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide) showed PIM1 IC50 of 45 nM and PIM2 IC50 of 210 nM, a selectivity ratio of 4.7-fold, indicating that the bromine atom provides tighter PIM2 engagement while preserving low-nanomolar PIM1 potency [1]. The 5-fluoro analog demonstrated weaker inhibition of both isoforms (PIM1 IC50 = 180 nM, PIM2 IC50 > 500 nM), further underscoring the unique halogen-size contribution of bromine [1].

PIM kinase Biochemical selectivity ATP-competitive inhibitor

Cellular Anti-Proliferative Activity in PIM-Driven AML Cell Lines: 5-Br vs. 5-Cl Comparison

The functional consequence of the biochemical PIM potency difference manifests in cellular anti-proliferative assays. The 5-bromo derivative inhibited proliferation of the PIM1/2-driven AML cell line MV4-11 with a GI50 of 85 nM after 72-hour treatment, whereas the 5-chloro analog required 310 nM to achieve equivalent growth suppression [1]. In the PIM2-dependent K562 CML cell line, the target compound showed GI50 of 220 nM compared to 980 nM for the 5-chloro analog, representing a 4.5-fold potency advantage [1]. The 5-fluoro analog showed GI50 > 2 µM in both cell lines, confirming that halogen identity is critical for cellular efficacy [1].

Acute myeloid leukemia Antiproliferative assay PIM-dependent cell lines

Liver Microsome Metabolic Stability: 5-Br vs. Regioisomeric 4-Pyridyl Analog

The regioisomeric position of the carboxamide attachment on the pyridine ring significantly impacts oxidative metabolism. The target 3-pyridyl carboxamide (5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide) exhibited moderate human liver microsome (HLM) stability with a half-life (t½) of 68 min and intrinsic clearance (CLint) of 20.4 µL/min/mg protein [1]. In contrast, the 4-pyridyl regioisomer (5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide) showed substantially faster degradation with t½ of 22 min and CLint of 63.0 µL/min/mg [1]. This 3.1-fold difference in intrinsic clearance translates to a predicted hepatic extraction ratio difference that would require approximately 3-fold higher dosing of the 4-pyridyl analog to achieve equivalent systemic exposure [1].

Metabolic stability Liver microsomes Structure-metabolism relationship

Kinase Selectivity Profile: PIM Family vs. Off-Target Kinases

A critical differentiator for tool compound selection is the kinase selectivity profile. The 5-bromo compound was screened at 1 µM against a panel of 100 human kinases [1]. It exhibited >90% inhibition of only PIM1, PIM2, and PIM3, while showing <30% inhibition of structurally related kinases including FLT3 (22%), DYRK1A (18%), and CK2 (12%) [1]. In comparison, the 5-chloro analog showed broader off-target activity, inhibiting FLT3 by 48% and DYRK1A by 35% at the same concentration [1]. The parent non-halogenated scaffold was even less selective, with >50% inhibition of 7 off-target kinases [1]. This narrow selectivity window makes the 5-bromo derivative the most suitable for studies requiring clean pharmacological interpretation of PIM-dependent phenotypes.

Kinase selectivity Off-target screening PIM inhibitor safety

Aqueous Solubility: 5-Br vs. 5-CF3 Analog for In Vitro Assay Compatibility

The aqueous solubility of kinase inhibitor tool compounds directly impacts DMSO stock concentration limits and assay compatibility. The 5-bromo derivative exhibited kinetic solubility of 42 µM in phosphate-buffered saline (PBS, pH 7.4) [1], sufficient for in vitro assay concentrations up to 10 µM without exceeding 0.1% DMSO [1]. The 5-CF3 analog (5-trifluoromethyl-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide), a common alternative with similar electron-withdrawing properties, showed significantly lower solubility of 8 µM in PBS, limiting its utility in high-concentration cellular assays [2]. The 5-methoxy analog exhibited intermediate solubility of 28 µM [2]. This solubility advantage is relevant for laboratories performing high-throughput screening or dose-response experiments where compound precipitation artifacts must be avoided.

Aqueous solubility Assay compatibility Formulation

CYP450 Inhibition Liability: 5-Br vs. 5-Cl and Parent H Analog

Halogen substituent identity on the pyridine ring influences cytochrome P450 inhibition liability. The 5-bromo compound showed reversible CYP3A4 inhibition with an IC50 of 8.2 µM and CYP2D6 inhibition with IC50 of 12.5 µM, representing a >680-fold window over the PIM1 biochemical IC50 [1]. The 5-chloro analog displayed stronger CYP3A4 inhibition (IC50 = 2.8 µM), reducing the safety margin to 62-fold [1]. The parent H analog exhibited CYP3A4 IC50 of 1.5 µM, only a 16-fold window [1]. This lower CYP inhibition liability makes the 5-bromo compound preferable for combination studies where co-administered CYP-metabolized agents are employed.

Drug-drug interaction CYP inhibition Safety pharmacology

Procurement-Guided Application Scenarios for 5-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide


Pan-PIM Kinase Tool Compound for Hematologic Malignancy Research

For investigators studying PIM1/PIM2-driven acute myeloid leukemia or chronic myeloid leukemia, the 5-bromo compound provides balanced nanomolar biochemical inhibition of both isoforms (PIM1 IC50 = 12 nM, PIM2 IC50 = 38 nM) [1]. Its cellular potency (MV4-11 GI50 = 85 nM, K562 GI50 = 220 nM) [1] makes it suitable as a reference inhibitor for target engagement studies, phospho-BAD/4E-BP1 biomarker analysis, and synergy screens with FLT3 or BCR-ABL inhibitors. The compound's narrow off-target kinase profile (<30% inhibition of other kinases at 1 µM) [1] ensures phenotypes can be confidently attributed to PIM pathway modulation.

In Vitro ADME Reference Standard for Halogenated Thiazole-Pyridine Carboxamides

The well-characterized metabolic stability profile (HLM t½ = 68 min, CLint = 20.4 µL/min/mg) [1], aqueous solubility (42 µM in PBS) [1], and CYP inhibition profile (CYP3A4 IC50 = 8.2 µM) [1] make this compound an excellent reference standard for structure-ADME relationship studies within the thiazole-pyridine carboxamide series. Medicinal chemistry teams can use these data as a benchmark when evaluating novel analogs with alternative halogen or substituent modifications, enabling direct comparison of clearance and solubility parameters under standardized assay conditions.

Synthetic Intermediate for PIM Inhibitor Lead Optimization Programs

The 5-bromo substituent serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). Procurement of this specific brominated intermediate allows medicinal chemistry groups to rapidly generate focused libraries of 5-aryl, 5-alkynyl, or 5-amino derivatives while preserving the validated 3-pyridyl carboxamide regioisomer that confers the favorable metabolic stability profile [1]. This strategy avoids the need to re-optimize the core scaffold for each new substitution pattern.

Kinase Selectivity Panel Calibration Standard

Given its well-defined selectivity fingerprint (>90% inhibition of only PIM1/2/3 at 1 µM; <30% inhibition of 97 other kinases) [1], the 5-bromo compound can serve as a calibration standard for kinase selectivity panels. Its consistent and narrow inhibition pattern allows core facilities and screening laboratories to validate assay performance, confirm compound integrity, and establish batch-to-batch reproducibility before initiating large-scale kinase profiling campaigns.

Quote Request

Request a Quote for 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.